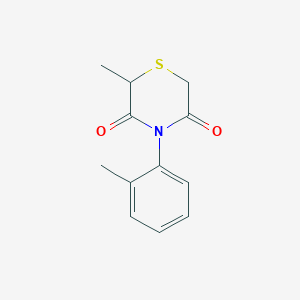
2-Methyl-4-(2-methylphenyl)thiomorpholine-3,5-dione
Overview
Description
2-Methyl-4-(2-methylphenyl)thiomorpholine-3,5-dione is an organic compound with the molecular formula C12H13NO2S. It is a thiomorpholine derivative, characterized by the presence of a sulfur atom in its heterocyclic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylphenyl)thiomorpholine-3,5-dione typically involves the reaction of 2-methylphenyl isothiocyanate with a suitable dione precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylphenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiomorpholine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents such as ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as alkyl halides or aryl halides; reaction conditions include organic solvents and catalysts like palladium.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiomorpholine derivatives
Substitution: Substituted thiomorpholine derivatives
Scientific Research Applications
2-Methyl-4-(2-methylphenyl)thiomorpholine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylphenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione
- 2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione
Comparison
Compared to its similar compounds, 2-Methyl-4-(2-methylphenyl)thiomorpholine-3,5-dione exhibits unique properties, such as higher stability and specific biological activity. These characteristics make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-5-3-4-6-10(8)13-11(14)7-16-9(2)12(13)15/h3-6,9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACJKKTYVHYZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclopropylmethyl)amino]propanoic acid](/img/structure/B3130564.png)
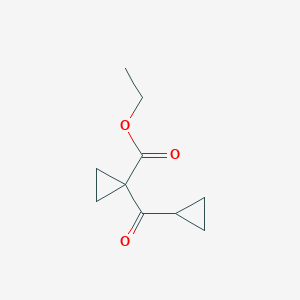
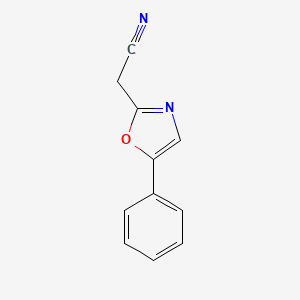
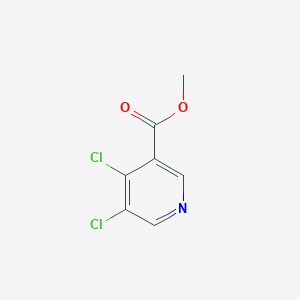
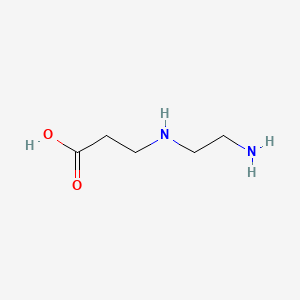
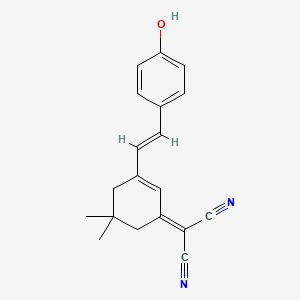
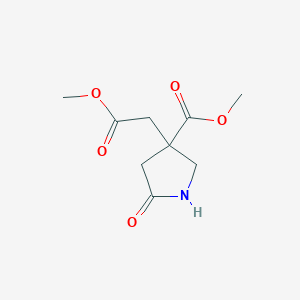
![N-{4-phenyl-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene}hydroxylamine](/img/structure/B3130614.png)
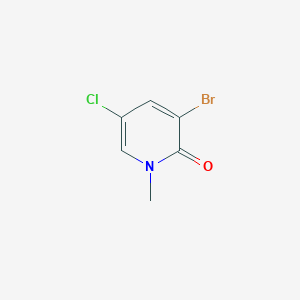
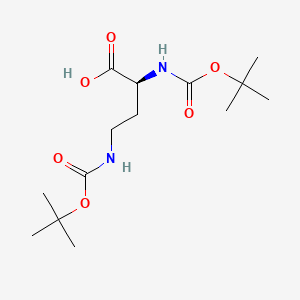
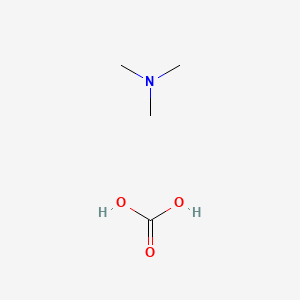
![1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3130639.png)
![N-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3130653.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-dichlorophenyl)thiophene-2-carboxamide](/img/structure/B3130655.png)
